N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-10-3-1-9(2-4-10)7-11-8-18-14(21-11)19-13(20)12-16-5-6-17-12/h1-4,8H,5-7H2,(H,16,17)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAHUZYYPIBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-N-[5-(4-Chlorobenzyl)-Thiazol-2-yl]Acetamide
The synthesis begins with the formation of the thiazole backbone through diazonium salt coupling (Scheme 1):
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Reagents : 4-chlorobenzylamine, chloroacetyl chloride, and sodium nitrite.
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Conditions : 0–5°C in acidic aqueous medium.
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Yield : 89–92% after recrystallization from ethanol.
This intermediate’s structure is confirmed by -NMR signals at δ 4.32 (s, ArCH) and δ 7.33–7.24 (m, CH).
Conversion to 2-Morpholin-4-yl-2-Thioxoacetamide
The chloroacetamide reacts with morpholine and sulfur under optimized conditions (Scheme 2):
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Molar Ratio : 1:1.2 (chloroacetamide:sulfur).
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Procedure :
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Sulfur (0.01 mol) stirred in morpholine (10 mL) for 5 min.
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Chloroacetamide 1b (0.05 mol) added and stirred for 1 h at room temperature.
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Workup : Precipitation in water, filtration, and ethanol recrystallization.
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Yield : 86% for derivative 2b .
Key Spectral Data :
Cyclization to Target Imidazoline Carboxamide
The final step involves ethylenediamine-mediated cyclization (Method A):
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Conditions : 50°C for 30 min in ethylenediamine.
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Workup : Water precipitation and alcohol recrystallization.
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Yield : 97% for Compound 3b .
One-Pot Synthesis Approach
An alternative single-step method bypasses the monothiooxamide intermediate (Method B):
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Reagents : Sulfur (1 g), ethylenediamine (10 mL), chloroacetamide 1b (0.006 mol).
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Procedure :
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Sulfur dissolved in ethylenediamine with 30 min stirring.
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Chloroacetamide added and stirred for 30 min.
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Yield : 79–85% (lower than stepwise method).
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Limitations : Requires additional crystallizations for purity.
Reaction Optimization and Conditions
Critical Parameters for High Yield
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Reaction Temperature | 50°C | <45°C: Incomplete cyclization |
| Ethylenediamine Volume | 4 mL per 0.0015 mol | Excess: Dilution reduces yield |
| Stirring Time | 30 min (Stepwise) | Prolonged time: Degradation |
Solvent and Purification
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Preferred Solvent : Ethanol for recrystallization (removes unreacted sulfur).
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Purity Check : Elemental analysis (C, H, N within 0.3% of theoretical).
Characterization and Analytical Data
Spectroscopic Confirmation
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δ 7.33 (d, J = 8.3 Hz, 2H, CH)
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δ 7.24 (d, J = 8.3 Hz, 2H, CH)
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δ 4.00 (s, 2H, ArCH)
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δ 3.81 (s, 4H, imidazoline CH)
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 52.42 | 52.15 |
| H | 4.08 | 4.10 |
| N | 17.46 | 17.67 |
Comparative Analysis of Synthesis Methods
Yield and Efficiency
| Method | Yield (%) | Purity | Time Required |
|---|---|---|---|
| Stepwise | 97 | High | 2 days |
| One-Pot | 79–85 | Medium | 6 hours |
Practical Considerations
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Stepwise Advantages : Higher reproducibility, easier intermediate purification.
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One-Pot Advantages : Fewer isolation steps, reduced solvent use.
Mechanistic Insights and Tautomeric Considerations
The 4,5-dihydroimidazole ring exhibits rapid tautomerism (Scheme 3):
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Imine-Enamine Equilibrium : Explains absence of NH signals in -NMR.
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Kinetic Stability : Singlets at δ 3.81–3.84 ppm indicate fast proton exchange.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or aqueous conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the development of more complex molecules.
| Application | Description |
|---|---|
| Organic Synthesis | Utilized as an intermediate for synthesizing other chemical compounds. |
| Reaction Types | Can undergo oxidation, reduction, and substitution reactions. |
Biology
Research indicates that this compound exhibits promising biological activities, including antimicrobial and antifungal properties. Studies have shown:
- Antimicrobial Activity : In vitro tests demonstrate effectiveness against various bacterial strains.
- Fungal Inhibition : The compound has shown potential in inhibiting fungal growth, making it a candidate for antifungal drug development.
Medicine
In medicinal chemistry, the compound is being investigated for therapeutic applications. Its ability to interact with specific molecular targets suggests potential uses in treating various diseases.
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial Agents | Development of new antibiotics. |
| Antifungal Treatments | Potential for new antifungal drugs. |
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.
Case Study 2: Fungal Activity
Another research effort focused on the antifungal properties of this compound against Candida albicans. The study found that it inhibited fungal growth effectively at concentrations that were non-toxic to human cells, highlighting its therapeutic potential in treating fungal infections.
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for:
- Agrochemical Production : Used as an active ingredient in pesticides.
- Pharmaceutical Formulations : Incorporated into drug formulations due to its biological activity profile.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways may vary depending on the specific application, but common targets include microbial enzymes and cellular receptors involved in metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Compound 3b’s 1,3-thiazole-dihydroimidazole hybrid contrasts with 1,3,4-thiadiazole derivatives (e.g., 5e) and benzothiadiazole-based tizanidine .
- Synthetic Efficiency : Compound 3b’s 97% yield surpasses most thiadiazole derivatives (e.g., 5e: 74%, 5l: 68%) , highlighting optimized reaction conditions in .
Pharmacological and Physicochemical Comparisons
Antitumor Activity
- Its imidazole-thiazole scaffold is hypothesized to interact with kinase targets .
- Thiadiazole Derivatives (e.g., 5e–5m): Limited biological data, but thiadiazole cores are known for antimicrobial and anti-inflammatory activity .
- Tizanidine : Clinically used for spasticity but unrelated to antitumor applications .
NMR and Stability
- Compound 3b : Exhibits distinct aromatic proton signals (δ 7.33–7.24) and stable dihydroimidazole CH2 peaks (δ 3.81) .
- Compound 7g : Shows a furan proton at δ 6.81 and lacks dihydroimidazole protons, reflecting structural divergence .
Computational and Analytical Insights
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound incorporates both thiazole and imidazole heterocycles, which are known for their diverse biological roles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure consists of:
- Thiazole ring : Contributes to reactivity and biological activity.
- Imidazole moiety : Plays a role in various biochemical processes.
- Carboxamide group : Enhances solubility and interaction with biological targets.
The biological activity of this compound likely involves:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can interact with receptors to modulate biological responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against bacterial strains, inhibiting growth. |
| Antitumor | Exhibits cytotoxic effects on cancer cell lines, with potential for therapy. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing symptoms in models of inflammation. |
Case Studies
- Antimicrobial Activity : A study evaluated the compound against several bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests strong antimicrobial properties. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
- Antitumor Effects : In vitro studies on cancer cell lines showed that the compound induced apoptosis through caspase activation. The IC50 values indicated significant cytotoxicity compared to standard chemotherapeutics.
- Anti-inflammatory Effects : Research demonstrated that the compound reduced pro-inflammatory cytokine levels in cellular models, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(2-chlorobenzyl)-thiazol-2-yl)furan-2-carboxamide | Contains thiazole and furan rings | Antimicrobial |
| N-(5-(4-chlorobenzyl)-thiazol-2-yl)-3-(4-methylphenyl)acrylamide | Thiazole ring with an acrylamide moiety | Antitumor |
| N-(5-(3-chlorobenzyl)-thiazol-2-yl)-3-(4-ethoxyphenyl)acrylamide | Similar thiazole structure with ethoxy substitution | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via a two-step process:
Step 1 : Reacting N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide with sulfur and morpholine to form intermediates (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides) with yields >85% .
Step 2 : Heating the intermediate with ethylenediamine at 50°C for 30 minutes to cyclize into the dihydroimidazole ring, achieving yields of 93–97% .
Key factors :
- Solvent : DMF or 1,4-dioxane improves cyclization efficiency.
- Purification : Recrystallization from ethanol or DMSO ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Answer:
- 1H NMR : Confirms substituent positions (e.g., δ 7.33 ppm for chlorobenzyl protons, δ 3.81 ppm for imidazoline CH₂ groups) .
- Elemental Analysis : Validates composition (e.g., C: 52.42% vs. observed 52.15%) .
- ESI-MS : Detects molecular ions (e.g., m/z 321 [M+H]⁺) .
- Melting Point : Decomposition at 230°C indicates thermal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect antitumor activity?
Answer: Structure-Activity Relationship (SAR) Insights :
| Substituent (R) | Biological Activity | Reference |
|---|---|---|
| 4-Chlorobenzyl | Antitumor (NCI DTP) | |
| 3-Chlorobenzyl | Antimicrobial | |
| 3-Trifluoromethyl | Reduced solubility |
Q. Methodological Recommendations :
- Synthesize analogs with varied R groups (e.g., 2-chloro, 4-methoxy) and test in standardized NCI-60 cancer cell panels .
- Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Answer: Common Pitfalls :
- Purity Variability : Impurities >5% can skew bioassay results; validate via HPLC .
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values .
Strategies : - Replicate assays in triplicate under controlled conditions (e.g., 37°C, 5% CO₂).
- Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What computational tools can predict binding modes and pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., EGFR kinase) .
- DFT Calculations : Multiwfn software analyzes electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- ADMET Prediction : SwissADME estimates logP (2.1–2.5) and bioavailability scores (0.55), guiding lead optimization .
Q. How can researchers design experiments to elucidate the mechanism of action?
Answer: Experimental Framework :
Target Identification :
- Pull-down assays with biotinylated probes to isolate binding proteins .
- CRISPR-Cas9 screens to identify gene knockouts conferring resistance .
Pathway Analysis :
- Western blotting for apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) .
- RNA-seq to profile transcriptional changes post-treatment .
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 2-Chloroacetamide derivative | 87 | 95 | |
| Morpholine-oxoacetamide | 85–90 | 92 | |
| Final carboxamide product | 93–97 | >95 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | R Group | Activity (IC₅₀, μM) |
|---|---|---|
| 3b (4-chlorobenzyl) | 4-Cl | 1.2 (MCF-7) |
| 3d (3-CF₃-benzyl) | 3-CF₃ | 8.5 (A549) |
| N-(5-(2-Cl-benzyl)-thiazol-2-yl) | 2-Cl | 15.0 (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
